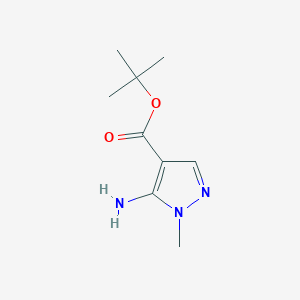

![molecular formula C16H14N2OS B2746744 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 877811-64-8](/img/structure/B2746744.png)

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is a chemical compound that has been studied for its potential use in pharmaceutical research. This compound is also known as BSMQ and has been found to have interesting properties that make it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Corrosion Inhibition Properties

- Derivatives of quinazolinones, such as 2-Methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These compounds show inhibition efficiency depending on the nitrogen content, concentration, and molecular weight, demonstrating potential applications in protecting metals from corrosion (Kadhim et al., 2017).

Catalytic Applications in Synthesis

- Silica-bonded N-propylsulfamic acid has been used as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the utility of quinazolinone frameworks in facilitating efficient chemical reactions (Niknam et al., 2011).

Synthesis and Transformation Studies

- Studies on quinazoline chemistry have led to the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, providing insights into the chemical behaviors and potential transformations of these compounds, which could be applied in the development of new pharmaceuticals or materials (Gromachevskaya et al., 2017).

Antitumor Activity

- A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated significant broad-spectrum antitumor activity, indicating the potential of these compounds in cancer treatment (Al-Suwaidan et al., 2016).

Antituberculosis and Cytotoxicity Studies

- The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for in vitro antituberculosis and cytotoxicity offer insights into the potential therapeutic applications of quinazolinone derivatives in treating tuberculosis while maintaining low toxicity to healthy cells (Chitra et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase in Escherichia coli O157:H7 . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for bacterial growth and survival.

Mode of Action

The compound interacts with its target enzyme by binding to the active site, thereby inhibiting its function

Biochemical Pathways

The inhibition of the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase disrupts the methionine salvage pathway . This pathway is responsible for the recycling of methionine from 5’-methylthioadenosine, a byproduct of polyamine synthesis. Disruption of this pathway can lead to a decrease in bacterial growth and survival.

Result of Action

The inhibition of the 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase by this compound leads to a disruption in the methionine salvage pathway . This disruption can result in decreased bacterial growth and survival, making the compound potentially useful as an antibacterial agent.

Propiedades

IUPAC Name |

2-(benzylsulfanylmethyl)-4aH-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-20-10-12-6-2-1-3-7-12/h1-9,13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWNWBIDQFTFKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=NC(=O)C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

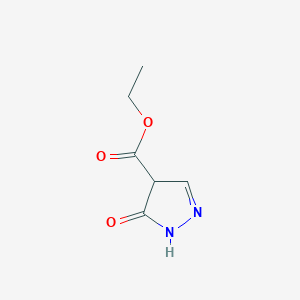

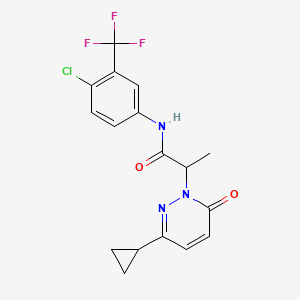

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

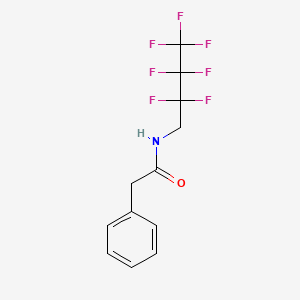

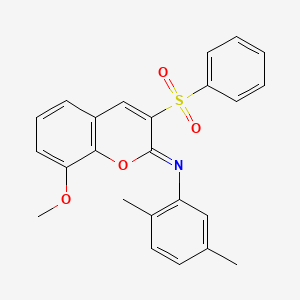

![N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746671.png)

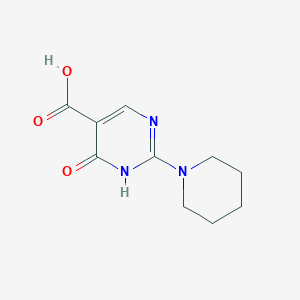

![N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide](/img/structure/B2746675.png)

![7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746681.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B2746683.png)

![1-(4-Benzoylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2746684.png)